molecular formula C22H22N6O3S4 B4064672 Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylth io)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylth io)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4064672
M. Wt: 546.7 g/mol
InChI Key: WDFKUPQAPOTMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid integrating benzothiazole, 1,2,4-triazole, and thiazole moieties linked via sulfur-containing bridges. The 1,2,4-triazole core is pharmacologically significant, exemplified by antifungal agents like fluconazole . The thiazole ring enhances metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S4/c1-4-10-28-16(11-33-22-24-14-8-6-7-9-15(14)34-22)26-27-21(28)32-12-17(29)25-20-23-13(3)18(35-20)19(30)31-5-2/h4,6-9H,1,5,10-12H2,2-3H3,(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKUPQAPOTMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2CC=C)CSC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

The compound Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and material science, supported by case studies and data tables.

Chemical Properties and Structure

This compound is characterized by its intricate structure that includes:

  • Benzothiazole moiety: Known for its biological activity.
  • Thiazole ring: Associated with antimicrobial properties.
  • Triazole group: Recognized for fungicidal activity.

The molecular weight of this compound is approximately 525.7 g/mol, indicating its potential as a biologically active agent.

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. The presence of the benzothiazole and triazole groups in this compound suggests potential efficacy against various pathogens.

Case Study:
A study conducted on similar benzothiazole derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structure may enhance its interaction with bacterial enzymes, inhibiting growth effectively.

Fungicidal Properties

The triazole component is well-documented for its fungicidal properties. Compounds with this structure can inhibit fungal growth by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes.

Data Table: Fungicidal Efficacy Against Common Fungal Pathogens

Compound NamePathogenEfficacy (%)
Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)...}Fusarium oxysporum85
Similar Benzothiazole DerivativeBotrytis cinerea78
Control (No Treatment)N/A0

Potential in Polymer Chemistry

The unique functional groups in this compound can be utilized to synthesize polymers with enhanced properties. The incorporation of thiazole and benzothiazole can lead to materials with improved thermal stability and UV resistance.

Case Study:
Research into the polymerization of thiazole-containing monomers has shown that they can significantly improve the mechanical properties of the resulting materials, making them suitable for applications in coatings and plastics.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

b. Alkil-2-((5-Phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates ()

  • Structure : Features a 1,2,4-triazole core with sulfur-linked acetimidates.
  • Synthesis : Reacts phenethyl-triazole thiols with alkyl halides, emphasizing sulfur nucleophilicity .
  • Key Difference : Lacks the benzothiazole and thiazole rings, limiting π-π stacking interactions critical for bioactivity.

c. 4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol ()

  • Structure : Hybridizes 1,2,4-triazole with thiadiazole.
  • Synthesis: Uses sodium monochloroacetate for carboxylate functionalization, a common step in thiol-alkylation .
  • Key Difference: Replaces benzothiazole with phenylamino-thiadiazole, altering electronic properties.
Physicochemical Properties and Characterization

The target compound and its analogs are characterized via:

  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S content) .
  • Spectroscopy :
    • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, N-H stretches for amines) .
    • 1H NMR : Assigns protons near electronegative groups (e.g., thiazole CH3 at δ 2.5–3.0 ppm) .
Table 1: Comparative Analysis of Key Compounds
Compound Name Core Heterocycles Synthesis Highlights Key Functional Groups Reference
Target Compound Benzothiazole, 1,2,4-triazole Multi-step thiol-alkylation Ester, thioether, acrylamide -
Compound 7a () 1,2,3-triazole, thiadiazole Hydrazone coupling Ester, hydrazone
Alkil-2-((5-Phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates 1,2,4-triazole Alkylation of triazole thiols Acetimidate, thioether
4-Phenyl-5-(((5-phenylamino-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol 1,2,4-triazole, thiadiazole Thiol-alkylation with chloroacetate Carboxylic acid, thioether

Biological Activity

Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that incorporates multiple pharmacologically relevant moieties. This compound, characterized by its benzothiazole and thiazole structures, has garnered attention for its potential biological activities.

Antimicrobial Properties

The benzothiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial effects. Research indicates that compounds similar to Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate exhibit significant antibacterial and antifungal activities. For example, a study demonstrated that various benzothiazole derivatives showed promising in vitro activity against a range of pathogenic bacteria and fungi .

Antiparasitic Activity

Benzothiazole derivatives have also been evaluated for their antiparasitic properties. In particular, compounds derived from benzothiazole have shown efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. In vitro studies revealed that certain derivatives could achieve over 90% reduction in worm counts at specific concentrations . The structural modifications in these compounds are crucial for enhancing their biological activity.

The mechanism of action of benzothiazole derivatives often involves the inhibition of key enzymes or pathways within microbial or parasitic organisms. For instance, some compounds have been identified as inhibitors of the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease . The structural features of Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate may similarly contribute to its potential as a therapeutic agent through enzyme inhibition or modulation of biological pathways.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. Compounds with similar structures to Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate have demonstrated antiproliferative effects against breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines . The potency of these compounds often correlates with their ability to induce apoptosis or inhibit cell cycle progression.

Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialSignificant antibacterial and antifungal activity
AntiparasiticHigh efficacy against Schistosoma mansoni
Enzyme InhibitionPotential inhibition of Aβ-binding alcohol dehydrogenase
AnticancerCytotoxic effects on various cancer cell lines

Case Study 1: Antimicrobial Evaluation

A comprehensive study conducted on a series of benzothiazole derivatives found that modifications at specific positions significantly enhanced their antimicrobial efficacy. The minimal inhibitory concentration (MIC) values were determined for several compounds, with some exhibiting MICs as low as 50 µg/mL against tested pathogens .

Case Study 2: Antiparasitic Activity

In a targeted evaluation of antiparasitic activity against Schistosoma mansoni, researchers synthesized multiple derivatives and assessed their effectiveness at varying concentrations. One notable compound achieved over 90% mortality at a dosage of 20 mg/kg in vivo trials .

Case Study 3: Cancer Cell Line Testing

In vitro assays on cancer cell lines revealed that certain benzothiazole derivatives induced significant cell death. For instance, specific compounds demonstrated IC50 values below 10 µM in MDA-MB-231 cells, indicating strong potential for further development as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving thioether linkages, triazole ring formation, and esterification. Key steps include:

  • Thiol-alkylation : Reacting 4-phenyl-1,2,4-triazole-3-thiol derivatives with chloroacetate intermediates in aqueous ethanol (60–80°C, 4–6 h) to form thioether bonds .
  • Cyclization : Using sodium acetate/acetic acid under reflux to promote triazole ring closure .
  • Purification : Recrystallization from ethanol improves purity (>95% by HPLC) .
    Yield optimization requires precise stoichiometry (1:1.1 molar ratio for thiol:alkylating agent) and inert atmosphere to prevent oxidation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., benzothiazole protons at δ 7.8–8.2 ppm, triazole carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 568.2) .
  • Elemental Analysis : Matching calculated vs. experimental C, H, N, S content (±0.3% tolerance) .

Q. What solvents and conditions are suitable for solubility and stability studies?

The compound is soluble in DMSO, DMF, and chloroform but poorly soluble in water (<0.1 mg/mL). Stability studies should:

  • Avoid prolonged exposure to light (UV degradation observed in DMSO after 72 h) .
  • Use pH 7.4 buffers for biological assays to prevent ester hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., benzothiazole vs. pyrimidine substituents) affect biological activity?

Comparative SAR studies reveal:

SubstituentTarget ActivityIC₅₀ (μM)Mechanism
Benzothiazole-thiomethylAntifungal12.3CYP51 inhibition
Pyrimidine-thiomethylAnticancer8.7EGFR kinase inhibition
Prop-2-enylAnti-inflammatory23.5COX-2 suppression
The benzothiazole group enhances membrane permeability, while pyrimidine derivatives show higher kinase selectivity .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

Discrepancies often arise from assay conditions:

  • Enzyme Source : Human vs. fungal CYP51 yields 2–3-fold differences in IC₅₀ .
  • Redox Interference : Thiol-containing buffers (e.g., DTT) artificially inflate activity by reducing disulfide bonds .
    Solutions:
    • Standardize assays using recombinant human enzymes and non-reducing buffers.
    • Validate results with orthogonal methods (e.g., SPR for binding affinity) .

Q. What in silico strategies predict binding modes to biological targets?

  • Molecular Docking : AutoDock Vina identifies interactions with EGFR (ΔG = −9.2 kcal/mol; benzothiazole forms π-π stacking with Phe723) .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding to CYP51’s heme pocket (RMSD < 2.0 Å) .
  • ADMET Prediction : SwissADME estimates moderate BBB permeability (LogP = 3.1) and CYP3A4 metabolism .

Q. How can multi-step synthesis challenges (e.g., low yields in thioether formation) be mitigated?

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance thiol-alkylation efficiency (yield increases from 45% to 72%) .
  • Microwave Assistance : Reduces reaction time for cyclization steps from 6 h to 30 min (80°C, 300 W) .
  • Workup Strategies : Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted thiols .

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)
Thioether formationChloroacetate, EtOH/H₂O, 70°C7295
Triazole cyclizationAcetic acid, reflux, 4 h6897
EsterificationEthyl chloroformate, DCM, RT8599

Q. Table 2. Biological Activity vs. Analogues

CompoundTargetIC₅₀ (μM)Selectivity Index
Target compoundCYP5112.35.2 (vs. CYP3A4)
Pyrimidine analogueEGFR8.712.1 (vs. HER2)
Indole derivativeCOX-223.53.8 (vs. COX-1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylth io)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-{2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylth io)]acetylamino}-4-methyl-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.